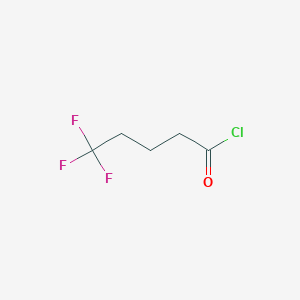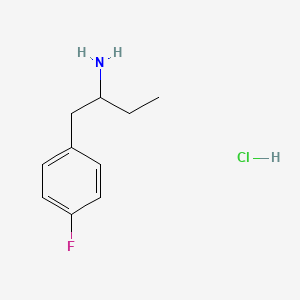
1-(4-Fluorophenyl)butan-2-amine hydrochloride
Vue d'ensemble
Description
1-(4-Fluorophenyl)butan-2-amine hydrochloride is an organic compound with the CAS Number: 23194-79-8 . It has a molecular weight of 203.69 . The compound appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-fluorophenyl)-2-butanamine hydrochloride . The InChI code is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 203.69 .Applications De Recherche Scientifique
Antiviral Activity
Research has identified tricyclic compounds with a unique amine moiety, including derivatives of 1-(4-Fluorophenyl)butan-2-amine, as promising agents for the development of anti-influenza virus medications. A particular compound demonstrated potent anti-influenza A virus activity and was well tolerated in mice, highlighting its potential as a novel anti-influenza agent for human use (Oka et al., 2001).
Anticancer Activity
Further research into 1-(4-Fluorophenyl)butan-2-amine derivatives has shown that certain analogs exhibit preferential binding at the sigma-2 receptor, alongside inhibition of several cancer cell lines including breast and pancreatic cancer cells. These findings suggest the compounds' selective toxicity towards cancer cells over normal cells, positioning them as potential candidates for anticancer therapy (Asong et al., 2019).
Anti-inflammatory and Solubility Enhancement
Compounds structurally related to 1-(4-Fluorophenyl)butan-2-amine, specifically fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized and shown to exhibit anti-inflammatory activity. These compounds demonstrate improved solubility, potentially exceeding 50 mg/ml in water, which could enhance their pharmacological utility. The study highlights the significance of halogen substitution in modulating biological activity and improving drug-like properties (Sun et al., 2019).
Antibacterial Activity
Research into the applications of 1-(4-Fluorophenyl)butan-2-amine derivatives has also extended to the antibacterial domain. Specific derivatives synthesized through condensation with aromatic aldehydes and ketones, followed by reduction, have shown high antibacterial activity. This suggests their potential as lead compounds in the development of new antibacterial agents (Arutyunyan et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Modifications of 1-(4-Fluorophenyl)butan-2-amine to create N,N'-disubstituted ureas have resulted in compounds that inhibit human soluble epoxide hydrolase (sEH), an enzyme associated with inflammatory diseases. The introduction of a fluorine atom has notably increased the sEH inhibitory activity, underscoring the therapeutic potential of these derivatives in treating inflammatory conditions (Burmistrov & Butov, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRYQWRCZRMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

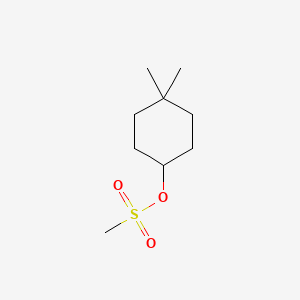
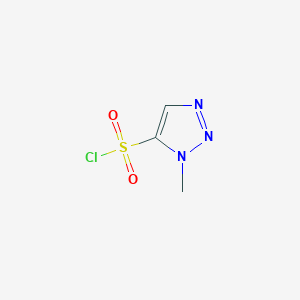
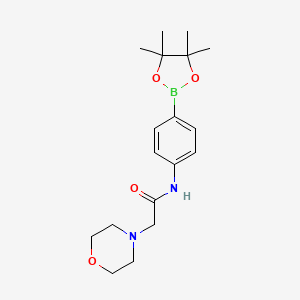
![N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide](/img/structure/B1458352.png)
![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)



